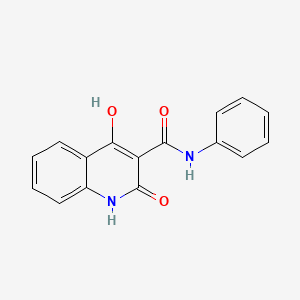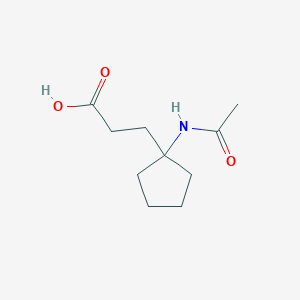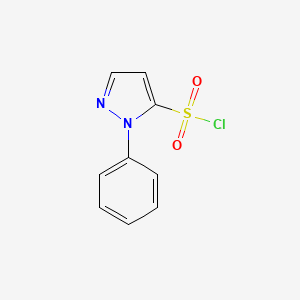
5-Amino-2-pyrrolidin-1-yl-benzoic acid
Overview
Description
5-Amino-2-pyrrolidin-1-yl-benzoic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.25 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzoic acid moiety, which is a common structural motif in many biologically active compounds .
Mechanism of Action
Target of Action
The primary targets of 5-Amino-2-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that pyrrolidine derivatives can both stimulate nerve activity and act as sedatives
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
Its molecular weight is 206.24 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a specialty product for proteomics research , it’s likely to have specific effects on protein structures or functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-pyrrolidin-1-yl-benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-chlorobenzoic acid with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-pyrrolidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-2-pyrrolidin-1-yl-benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(pyrrolidin-1-yl)benzoic acid: Similar structure but with the amino group at a different position.
5-Amino-2-piperidin-1-yl-benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
5-Amino-2-pyrrolidin-1-yl-benzoic acid is unique due to the specific positioning of the amino and pyrrolidine groups, which can influence its binding properties and biological activity. The presence of the pyrrolidine ring also imparts specific stereochemical and electronic properties that can enhance its interaction with biological targets .
Properties
IUPAC Name |
5-amino-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZSCEWHFAKJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)


![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2416089.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
